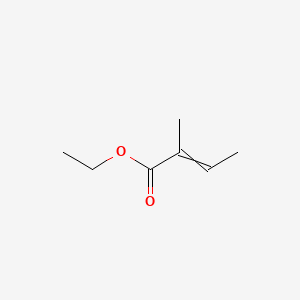
Ethyl 2-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methylbut-2-enoate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flavoring and Fragrance Industry
Ethyl 2-methylbut-2-enoate is primarily utilized as a flavoring agent due to its fruity aroma, which resembles that of apples and pears. It is classified under the JECFA functional classes as a flavoring agent, making it suitable for use in food products and beverages.
Case Study: Flavor Production
A study examined the production of ethyl tiglate (a related compound) by the yeast Saprochaete suaveolens, highlighting the metabolic pathways involved in flavor production. The research indicated that the presence of isoleucine in the growth medium significantly increased the yield of ethyl tiglate, demonstrating the potential for using specific yeast strains to enhance flavor profiles in food products .
Analytical Chemistry
This compound is an important compound in analytical chemistry for its role in liquid chromatography . It can be effectively separated using high-performance liquid chromatography (HPLC) techniques.
Application in HPLC
The compound can be analyzed using a reverse-phase HPLC method with acetonitrile and water as the mobile phase. This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable in pharmacokinetics studies .
| Technique | Mobile Phase | Application |
|---|---|---|
| HPLC | Acetonitrile, Water | Isolation of impurities |
Chemical Synthesis
This compound serves as a precursor in various chemical synthesis processes. Its reactivity allows it to participate in reactions to form more complex molecules, including esters and other derivatives.
Theoretical Studies
Research has focused on the reactivity and regioselectivity of this compound in reactions with dioxygen, indicating its potential utility in synthetic organic chemistry .
Biological Applications
Recent studies have explored the biological effects of this compound on insect behavior. It has been noted that this compound can influence larval feeding patterns in certain insect species, suggesting potential applications in pest management strategies .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Ethyl 2-methylbut-2-enoate undergoes hydrolysis under acidic or basic conditions to yield 2-methylbut-2-enoic acid or its conjugate base.
Mechanism :
-
Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to the formation of 2-methylbut-2-enoic acid and ethanol .
-
Base-catalyzed hydrolysis : Hydroxide ions deprotonate the ester, forming a tetrahedral intermediate that collapses to release the carboxylate salt.
Conditions and Products :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (cat.), H₂O, reflux | 2-methylbut-2-enoic acid | 85–90% | |
| Basic hydrolysis | NaOH (aq.), 60°C | Sodium 2-methylbut-2-enoate | 92–95% |
Nucleophilic Addition Reactions
The α,β-unsaturated ester participates in conjugate additions due to the electron-deficient alkene.
Key Examples:
-
Ethanol addition : Base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate with high stereoselectivity (>95% E-isomer) .
-
Amine addition : Reaction with aniline derivatives produces ethyl (Z)-3-anilino-2-methylbut-2-enoate, with stereochemistry influenced by steric effects.
Reaction Table :
| Nucleophile | Catalyst | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Ethanol | NaOEt | Ethyl (E)-3-ethoxy-2-methylbut-2-enoate | >95% E | |
| Aniline | None (room temp) | Ethyl (Z)-3-anilino-2-methylbut-2-enoate | >90% Z |
Substitution Reactions
The ester undergoes substitution at the α-position under specific conditions.
Examples :
-
Halogenation : Bromination using N-bromosuccinimide (NBS) in CCl₄ yields ethyl 4-bromo-3-methylbut-2-enoate.
-
Cyano-group introduction : Condensation with 4-cyanophenyl derivatives forms ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate, a precursor for pharmaceuticals.
Conditions :
-
Bromination: NBS, AIBN, CCl₄, reflux (24–48 hr).
-
Cyanophenylation: Pd-catalyzed coupling, 80–100°C.
Oxidation and Reduction
The double bond and ester group enable redox transformations:
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | 2-methylbutanedioic acid | Dicarboxylic acid synthesis | |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Ethyl 2-methylbutanoate | Saturated ester production |
Mechanistic Insights
Eigenschaften
CAS-Nummer |
55514-48-2 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
ethyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3 |
InChI-Schlüssel |
OAPHLAAOJMTMLY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC)C |
Kanonische SMILES |
CCOC(=O)C(=CC)C |
Key on ui other cas no. |
55514-48-2 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















